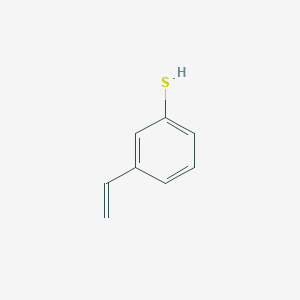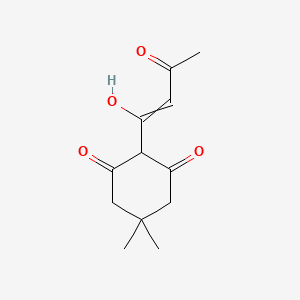
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxy group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of a cyclohexane derivative with a suitable reagent to introduce the hydroxy and ketone groups. One common method involves the use of aldol condensation reactions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to isolate the pure product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 3-[(1Z)-1-Hydroxy-3-oxobut-1-en-1-yl]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
Uniqueness
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of both hydroxy and ketone groups on a cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
65805-92-7 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(1-hydroxy-3-oxobut-1-enyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O4/c1-7(13)4-8(14)11-9(15)5-12(2,3)6-10(11)16/h4,11,14H,5-6H2,1-3H3 |
Clave InChI |
QHRTYCRGHQKJHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C1C(=O)CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


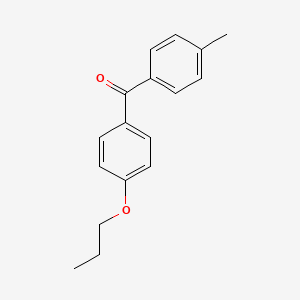
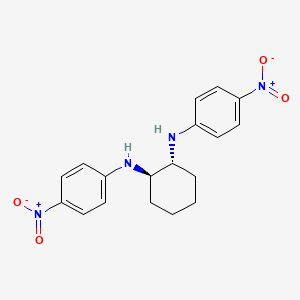
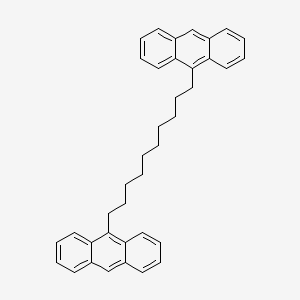
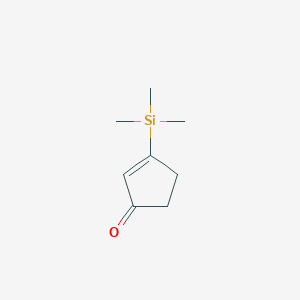
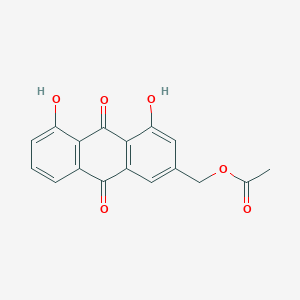
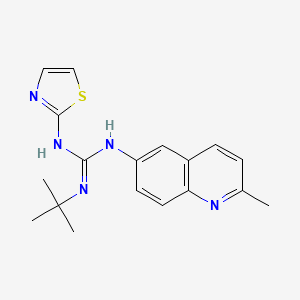
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

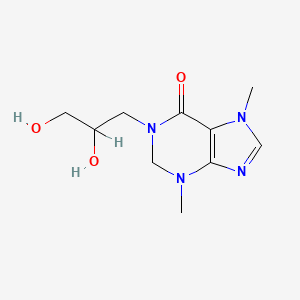
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
